2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
Overview
Description
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is a compound that belongs to the class of ethoxyethanols, which are used in various industrial and chemical processes. These compounds are known for their solvent properties and participate in numerous chemical reactions.
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-chloroethoxy)ethanol, involves oxidation processes where different oxidants are compared, with nitric acid often preferred for its efficiency and yield outcomes (Xiang Hong-lin, 2008).
Molecular Structure Analysis
Molecular structures and properties of ethanol derivatives, including chloroethanols, are analyzed using ab initio and density functional calculations. These analyses provide insights into vibration frequencies, molecular structures, and thermochemical properties, laying the groundwork for understanding the structural characteristics of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (Hongyan Sun and J. Bozzelli, 2001).
Chemical Reactions and Properties
Chemical reactions involving ethoxyethanol derivatives include oxidation and interaction with other compounds. Studies on similar compounds show reactions in alkaline medium and provide a basis for understanding the reactivity and interaction of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol with other substances (J. Shan, Yi Li, S. Huo, Caihong Yin, 2013).
Scientific Research Applications
It is used to synthesize new mesogenic alcohols with azobenzene groups, which are applied in photoresponsive monomers with different thermal stabilities, solubility, and phase transition temperatures (한양규 & 김경민, 1999).
In another study, it was used to examine binary mixtures of alkoxyethanols with trichloroethylene and tetrachloroethylene (A. P. and Sanjay Sharma, 1998).
It was involved in the synthesis of a novel axially-disubstituted silicon(IV) phthalocyanine with reversible reduction properties (Z. Bıyıklıoğlu, İpek Ömeroğlu, & Hakan Alp, 2016).
Ethoxy groups formed on ZrO2, CuO, and CuO/ZrO2, which can be derived from this compound, are studied for their formation, properties, decomposition, and reactions with ethanol (J. Podobiński, M. Śliwa, & J. Datka, 2022).
It provides insights into the mechanistic origin of gold-mediated oxidation of alcohols by studying ethoxy and acetate as key reaction intermediates during the oxidation of ethanol on gold (Xiaoying Liu, Bingjun Xu, J. Haubrich, R. Madix, & C. Friend, 2009).
The compound's structures and thermochemical properties have been determined by ab initio and density functional calculations, contributing to understanding its physical and chemical characteristics (Hongyan Sun and J. Bozzelli, 2001).
It has been involved in studying the catalytic dehydrogenation of ethanol, producing hydrogen and acetaldehyde, particularly in the context of supported Au particles (A. Gazsi, Akos Koos, T. Bánsági, & F. Solymosi, 2011).
Its derivative, such as cellosolves like 2-methoxy ethanol, 2-ethoxy ethanol, and 2-butoxy ethanol, act as water structure breakers, with varying effects based on temperature (D. Sailaja, K. Raju, G. Devi, & K. Subbarangaiah, 1996).
Surface ethoxy groups on TiO2, possibly derived from this compound, can be removed as ethanol gas and decomposed into ethylene and ethanol (L. Gamble, Linda S. Jung, & C. Campbell, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYSKYJOWFLWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199937 | |
Record name | Tetraethylene glycol monochlorohydrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | |
CAS RN |
5197-66-0 | |
Record name | 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5197-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylene glycol monochlorohydrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylene glycol monochlorohydrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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